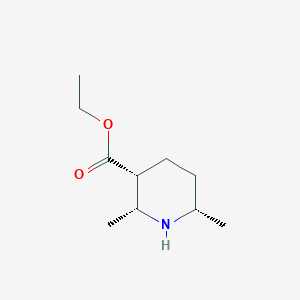
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a trifluoropropyl group and a carbonochloridoyl group, making it a unique and valuable molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides. This method allows for the regioselective formation of the pyrazole ring . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve one-pot multicomponent processes, which are advantageous due to their simplicity and cost-effectiveness. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- Ethyl 5-ethynylanthranilate
- 1,3,5-trisubstituted pyrazoles
- 3,4,5-trisubstituted pyrazoles
Uniqueness
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1946814-05-6 |
|---|---|
Molekularformel |
C10H10ClF3N2O3 |
Molekulargewicht |
298.64 |
IUPAC-Name |
ethyl 5-carbonochloridoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H10ClF3N2O3/c1-2-19-9(18)7-5-6(8(11)17)15-16(7)4-3-10(12,13)14/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JSBHGMUVOAGZJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Azaspiro[3.4]octane-6,8-dione](/img/structure/B1653699.png)


![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)
